2-(2-Allyloxy-ethoxy)-tetrahydro-pyran
Overview
Description
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran is an organic compound that features a tetrahydropyran ring substituted with an allyloxy-ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran typically involves the etherification of tetrahydropyran derivatives with 2-(allyloxy)ethanol. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide to facilitate the etherification process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Azido or thioether derivatives.
Scientific Research Applications
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug delivery systems due to its ether linkage.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran involves its ability to undergo various chemical transformations. The allyloxy group can participate in reactions that modify the compound’s structure, leading to the formation of new functional groups. These transformations can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar in structure but lacks the tetrahydropyran ring.
2-Allyloxyethanol: Contains the allyloxy group but does not have the tetrahydropyran ring.
Uniqueness
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran is unique due to the presence of both the tetrahydropyran ring and the allyloxy-ethoxy group
Properties
IUPAC Name |
2-(2-prop-2-enoxyethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQQZUIVGDABBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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